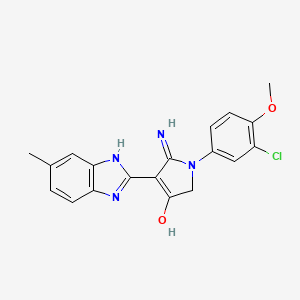![molecular formula C23H17BrN2O4 B6089811 N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6089811.png)
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide, also known as AM2201, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential use in research applications. The compound was first synthesized in the late 2000s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide acts as a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the brain and central nervous system. The compound binds to the receptor and activates downstream signaling pathways, leading to a range of physiological effects. These effects include alterations in neurotransmitter release, changes in gene expression, and modulation of ion channels.
Biochemical and Physiological Effects:
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide has been shown to produce a range of biochemical and physiological effects in laboratory experiments. These effects include alterations in cellular signaling pathways, changes in gene expression, and modulation of ion channels. The compound has also been shown to produce a range of physiological effects, including changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide has several advantages for laboratory experiments, including its potency and selectivity for the CB1 receptor. The compound has also been shown to produce a range of physiological effects, making it useful for studying the endocannabinoid system. However, N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide has several limitations, including its potential for toxicity and the lack of data on its long-term effects.
Orientations Futures
There are several future directions for research on N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide. One area of interest is the development of new synthetic cannabinoids that are more selective and less toxic than N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Additionally, further research is needed to understand the potential therapeutic applications of synthetic cannabinoids in the treatment of various diseases and disorders.
Méthodes De Synthèse
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide is synthesized through a multi-step process that involves the reaction of 5-bromo-1-naphthalene carboxylic acid with 2-amino-4-methoxybenzoic acid to form 4-[(5-bromo-1-naphthoyl)amino]-2-methoxybenzoic acid. This compound is then reacted with furfurylamine to form N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide. The synthesis method for N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide is well-established and has been documented in several scientific publications.
Applications De Recherche Scientifique
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide has been used in scientific research to investigate the endocannabinoid system, which plays a critical role in regulating various physiological processes such as appetite, pain sensation, and mood. The compound has been shown to bind to cannabinoid receptors in the brain and peripheral tissues, leading to a range of physiological effects. N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide has also been used to study the effects of synthetic cannabinoids on cellular signaling pathways and gene expression.
Propriétés
IUPAC Name |
N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-21-13-14(10-11-19(21)26-23(28)20-9-4-12-30-20)25-22(27)17-7-2-6-16-15(17)5-3-8-18(16)24/h2-13H,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUPYZMQZWVMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide](/img/structure/B6089732.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6089737.png)
![2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6089751.png)


![2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6089775.png)
![1-(5-methoxy-2-furoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089786.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6089788.png)
![1-[1-(2-chloro-6-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6089804.png)
![7-cyclopropyl-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089805.png)
![3-(4-chlorophenyl)-2-methyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6089812.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6089813.png)
![2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6089821.png)
![5-(2-methoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6089828.png)